molecular formula C9H9F3O2 B13133899 2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanol

2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanol

Katalognummer: B13133899
Molekulargewicht: 206.16 g/mol
InChI-Schlüssel: YULVQKVEGKQZTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a hydroxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanol typically involves the reaction of 2-(hydroxymethyl)benzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-(hydroxymethyl)benzaldehyde+trifluoroacetaldehydeThis compound\text{2-(hydroxymethyl)benzaldehyde} + \text{trifluoroacetaldehyde} \rightarrow \text{this compound} 2-(hydroxymethyl)benzaldehyde+trifluoroacetaldehyde→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2,2,2-trifluoro-1-(2-carboxyphenyl)ethanol.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,2-Trifluoroethanol: A simpler alcohol with similar trifluoromethyl group but lacking the phenyl and hydroxymethyl groups.

    2,2,2-Trifluoro-1-phenylethanone: Contains a trifluoromethyl group and a phenyl ring but lacks the hydroxymethyl group.

Uniqueness

2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanol is unique due to the presence of both the trifluoromethyl and hydroxymethyl groups attached to the phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Eigenschaften

Molekularformel

C9H9F3O2

Molekulargewicht

206.16 g/mol

IUPAC-Name

2,2,2-trifluoro-1-[2-(hydroxymethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F3O2/c10-9(11,12)8(14)7-4-2-1-3-6(7)5-13/h1-4,8,13-14H,5H2

InChI-Schlüssel

YULVQKVEGKQZTB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CO)C(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.